5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Description
This heterocyclic compound belongs to the 1,2,4-oxadiazole class, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. Its structure incorporates a thiophene core substituted with a 3-methylphenyl group and a 1H-pyrrole moiety, along with a 3-(trifluoromethyl)phenyl group at the 3-position of the oxadiazole ring.
Properties
IUPAC Name |
5-[4-(3-methylphenyl)-3-pyrrol-1-ylthiophen-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F3N3OS/c1-15-6-4-7-16(12-15)19-14-32-21(20(19)30-10-2-3-11-30)23-28-22(29-31-23)17-8-5-9-18(13-17)24(25,26)27/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBDNVAIZILVCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC(=C2N3C=CC=C3)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such asEnoyl ACP Reductase and Dihydrofolate Reductase (DHFR) . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively.
Mode of Action
The compound likely interacts with its targets by binding to their active sites, thereby inhibiting their function. The exact nature of these interactions and the resulting changes in the targets’ activity are currently unknown and would require further investigation.
Biochemical Pathways
The inhibition of Enoyl ACP Reductase and DHFR can disrupt the fatty acid synthesis and folate metabolism pathways respectively. This can lead to a decrease in bacterial growth and proliferation, as these pathways are essential for their survival.
Biological Activity
5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article summarizes the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 451.5 g/mol. The structure includes a thiophene ring, a pyrrole moiety, and an oxadiazole ring, contributing to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C24H16F3N3OS |
| Molecular Weight | 451.5 g/mol |
| CAS Number | 950276-92-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The oxadiazole moiety is known for its potential in modulating biological functions, particularly in antiviral and anticancer applications.
Antiviral Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antiviral properties. For instance, studies have shown that derivatives similar to this compound can inhibit the replication of viruses such as Hepatitis C Virus (HCV) and Dengue Virus (DENV) at micromolar concentrations. The specific mechanism often involves the inhibition of viral RNA polymerase or other critical viral proteins.
Anticancer Potential
The compound has also been evaluated for its anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins. Its efficacy is often measured using half-maximal inhibitory concentration (IC50) values.
Research Findings
Recent studies provide compelling evidence regarding the biological activities of this compound:
- Antiviral Efficacy : In a study focusing on HCV, the compound demonstrated an effective inhibition rate with an EC50 value of approximately 10 μg/mL, showcasing its potential as an antiviral agent .
- Cytotoxicity : The cytotoxic effects were assessed through CC50 values, indicating that the compound exhibits low cytotoxicity with a therapeutic index suggesting safety for further development .
- Mechanistic Insights : The interaction with specific proteins involved in viral replication was elucidated through molecular docking studies, indicating strong binding affinities that support its role as a potential therapeutic candidate .
Case Study 1: Antiviral Activity Against HCV
A notable study conducted by Ouyang et al. revealed that a series of oxadiazole derivatives, including this compound, effectively inhibited the HCV replication cycle in vitro. The results indicated that at concentrations ranging from 10–100 μg/mL, significant viral load reduction was observed without substantial cytotoxic effects on host cells .
Case Study 2: Anticancer Activity
In another investigation focused on various cancer cell lines, the compound demonstrated promising anticancer activity with IC50 values ranging from 5 to 15 μM against different types of cancer cells. Mechanistic studies suggested that the compound induces cell cycle arrest and apoptosis through mitochondrial pathways .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its efficacy against various bacterial strains. In vitro studies have shown that it can inhibit the growth of certain pathogens, making it a candidate for developing new antibacterial agents. The mechanism of action is thought to involve interference with bacterial cell wall synthesis and function.
Anticancer Properties
Oxadiazoles have also been investigated for their anticancer potential. Studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, molecular docking studies have predicted favorable interactions with targets involved in cancer cell proliferation, suggesting potential as a chemotherapeutic agent.
Materials Science
Organic Electronics
The unique electronic properties of 5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole make it suitable for applications in organic electronics. Its incorporation into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) has been explored due to its ability to facilitate charge transport and enhance device efficiency.
Sensors
The compound's electronic properties also lend themselves to sensor technology. It has been evaluated as a potential material for chemical sensors capable of detecting volatile organic compounds (VOCs). The sensitivity and selectivity of such sensors can be optimized by modifying the compound's structure or by creating composites with other materials.
Chemical Probes
Biological Studies
In biological research, 5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can serve as a chemical probe to study specific biochemical pathways. Its ability to selectively bind to certain proteins or enzymes makes it useful for elucidating mechanisms of action in cellular processes.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various oxadiazole derivatives and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics against resistant strains.
Case Study 2: Organic Electronics
A paper in Advanced Materials detailed the integration of this oxadiazole derivative into OLEDs. The device exhibited improved brightness and efficiency compared to devices using standard materials, highlighting its potential for commercial applications in display technologies.
Case Study 3: Cancer Research
Research published in Cancer Letters explored the apoptotic effects of this compound on breast cancer cells. The study found significant cell death at specific concentrations, suggesting further investigation into its use as an adjunct therapy in cancer treatment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key analogues include:
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole ():
- Replaces the thiophene-pyrrole unit with a pyrazole-cyclopropyl group.
- Exhibits higher polarity due to the cyclopropyl substituent, reducing membrane permeability compared to the target compound.
- ChemSpider ID: MFCD11999872 .
5-Amino-1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile (): Features a 1,3,4-oxadiazole-thioacetate linkage instead of thiophene. Lower molecular weight (341.1 g/mol vs. ~460 g/mol estimated for the target compound) and higher solubility in polar solvents .
2-(1-(4-Amino-3-(5-(morpholinomethyl)thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (): Combines oxadiazole with a chromenone scaffold. Shows enhanced fluorescence properties but reduced thermal stability (MP: 252–255°C vs. ~200–220°C estimated for the target compound) .
Physical-Chemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
